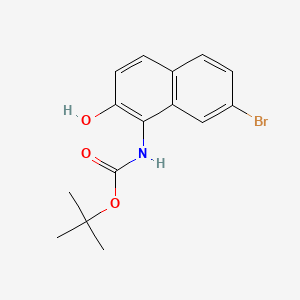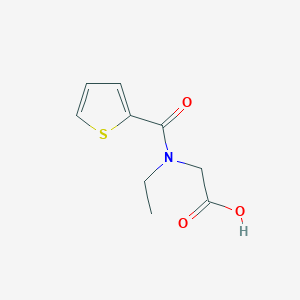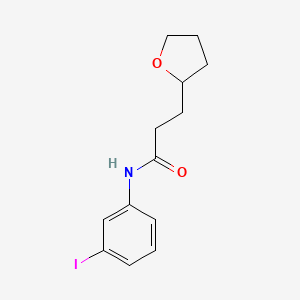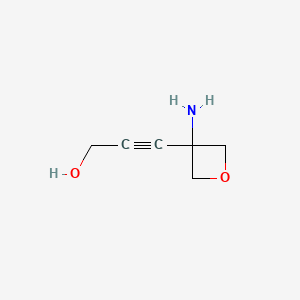
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound features an oxetane ring, an amino group, and a propynyl alcohol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol typically involves the reaction of oxetane derivatives with propargyl alcohol under specific conditions. One common method includes the use of palladium acetate, triphenylphosphine, and copper (I) iodide as catalysts in a degassed solution of aryl halide, alkyne, triethylamine, and acetonitrile . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, alkenes, alkanes, and substituted amino compounds.
Applications De Recherche Scientifique
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in cycloaddition reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. The propynyl alcohol group can undergo nucleophilic addition reactions, contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(prop-2-yn-1-yl)oxetan-3-ol: Similar structure but lacks the amino group.
prop-2-yn-1-ol: Contains a propynyl alcohol group but lacks the oxetane ring and amino group.
3-Phenylprop-2-yn-1-ol: Contains a phenyl group instead of the oxetane ring.
Uniqueness
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is unique due to the presence of the oxetane ring, amino group, and propynyl alcohol group in a single molecule. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
3-(3-aminooxetan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H9NO2/c7-6(2-1-3-8)4-9-5-6/h8H,3-5,7H2 |
Clé InChI |
YRQWDEHMBJJQCH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C#CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


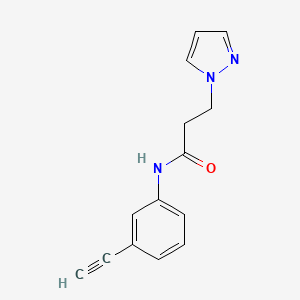

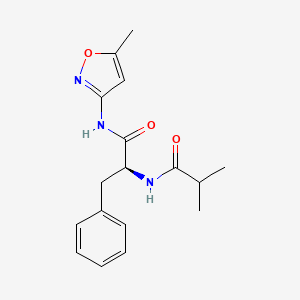
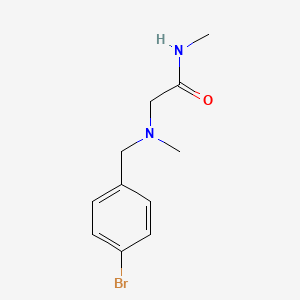
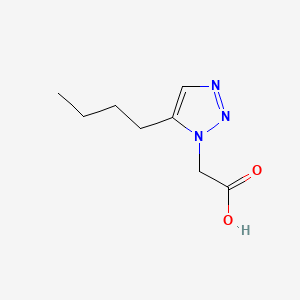

![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
